4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by chlorination and subsequent alkylation with pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyridine substituents can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine
- 4-Bromo-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine
Uniqueness
4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine is unique due to the specific positioning of the chloro and pyridine groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and other fields .
Biological Activity
4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1H-pyrazol-3-amine (CAS No. 1342354-81-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Chemical Structure
The molecular formula of this compound is C11H12ClN3, with a molecular weight of 222.67 g/mol. The structure features a pyrazole ring substituted with a chloro group and a pyridine moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, certain derivatives showed IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating strong anti-inflammatory effects .
Compound | COX Inhibition IC50 (μM) | Selectivity Index |
---|---|---|
Compound A | 0.034 | 353.8 |
Compound B | 0.052 | >189 |
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been explored as well, with several studies reporting efficacy against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Anticancer Properties
In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity in vitro. The results indicated that the compound effectively reduced cell viability in multiple cancer cell lines through apoptosis induction .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of similar pyrazole compounds in an animal model of arthritis. The results demonstrated significant reduction in paw edema and inflammatory markers in treated groups compared to controls, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-1-(2-pyridin-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c11-9-7-15(14-10(9)12)5-3-8-2-1-4-13-6-8/h1-2,4,6-7H,3,5H2,(H2,12,14) |
InChI Key |
XXRPUVXWZQGYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.